molecular formula C14H11N3O3 B2832312 N-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide CAS No. 955675-08-8

N-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide

Cat. No.: B2832312
CAS No.: 955675-08-8
M. Wt: 269.26
InChI Key: AROHDNDRIHBESG-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a synthetic small molecule based on an oxazole-carboxamide scaffold, a structure of high interest in modern medicinal chemistry and drug discovery . Oxazole derivatives are recognized as privileged structures in pharmaceutical research due to their wide spectrum of biological activities and their role as rigid linkers that can orient substituents for optimal target binding . Compounds featuring the oxazole nucleus have been extensively investigated and reported to possess significant biological properties, including antimicrobial, anticancer, and anti-inflammatory activities . Specifically, oxazole-carboxamide derivatives have been identified as a novel class of potent acid ceramidase (AC) inhibitors in pharmacological research . AC is a key lysosomal enzyme in sphingolipid metabolism, and its inhibition is a promising therapeutic strategy for investigating cancer and severe neurodegenerative disorders such as Farber's disease, Krabbe's disease, and Alzheimer's disease . Furthermore, structurally similar isoxazole derivatives have demonstrated potent immunomodulatory functions, including immunosuppressive and anti-inflammatory effects in various experimental models, sometimes with activities comparable to or exceeding those of registered reference drugs . This compound is provided exclusively for research applications in chemical biology and drug discovery. It is intended for in vitro studies to elucidate new biological pathways and for the development of novel therapeutic agents. All products are strictly For Research Use Only. They are not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-9-7-12(20-17-9)16-13(18)14-15-8-11(19-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROHDNDRIHBESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves the formation of the isoxazole and oxazole rings followed by their coupling. One common method is the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The oxazole ring can be synthesized via the cyclization of α-haloketones with amides . The final coupling step involves the reaction of the isoxazole and oxazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and temperature control to ensure efficient synthesis. Metal-free synthetic routes are also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Oxazole/Thiazole/Oxadiazole Substitutions

The provided evidence highlights several structurally related compounds, differing in heterocyclic core substitutions, functional groups, and substituent positions. Key examples include:

Table 1: Structural and Functional Group Comparison
Compound Name Core Heterocycles Substituents Molecular Formula Molecular Weight (g/mol) Reference
N-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide 1,3-oxazole + 1,2-oxazole Phenyl (C₆H₅), methyl (CH₃) C₁₄H₁₁N₃O₃ 269.26
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide 1,2-oxazole + thiazole + 1,2,4-oxadiazole 4-Methoxyphenyl (C₆H₄OCH₃), phenyl (C₆H₅), methyl (CH₃) C₂₃H₁₈N₆O₄S 498.50
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide 1,2-oxazole + thiazole + 1,2,4-oxadiazole 4-Methoxyphenyl (C₆H₄OCH₃), phenyl (C₆H₅), methyl (CH₃) C₂₃H₁₈N₆O₄S 498.50
3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine hydrochloride 1,2-oxazole Methyl (CH₃), propan-1-amine (C₃H₇NH₂) C₇H₁₃ClN₂O 192.65
Key Observations:

Heterocyclic Diversity: The target compound uses dual oxazole systems, whereas analogs in and incorporate thiazole or 1,2,4-oxadiazole rings. Thiazole and oxadiazole rings introduce sulfur or additional nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities .

The methyl group on the 1,2-oxazole ring (common in all compounds) improves steric shielding, which may reduce metabolic degradation .

Functional Group Variations :

  • The carboxamide linkage in the target compound and its analogs is critical for hydrogen bonding, influencing crystal packing and intermolecular interactions .
  • The hydrochloride salt in ’s analog enhances aqueous solubility, a feature absent in the neutral target compound .

Q & A

Q. Table 1: Structure-Activity Relationship (SAR) of Analogs

CompoundStructural VariationIC50_{50} (µM)
Parent CompoundNone0.45
Methyl → Ethyl OxazoleIncreased steric bulk1.2
Phenyl → FluorophenylEnhanced electron withdrawal0.28

Advanced: How to evaluate metabolic stability in vitro?

Answer:

  • Hepatic Microsome Assay : Incubate compound (1 µM) with human liver microsomes (HLMs) and NADPH at 37°C. Monitor degradation via LC-MS/MS over 60 minutes .
  • Half-Life Calculation : Use first-order kinetics (t1/2=ln2/kt_{1/2} = \ln2/k) where kk = degradation rate constant. A t1/2t_{1/2} < 30 min suggests rapid metabolism .

Advanced: What computational methods predict binding modes?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4XYZ) to model interactions with target proteins .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .

Advanced: How to address discrepancies in cytotoxicity assays?

Answer:

  • Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hr) to reduce variability .
  • Apoptosis Markers : Validate results with flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic effects .

Advanced: What strategies improve aqueous solubility?

Answer:

  • Prodrug Design : Introduce phosphate or PEG groups at the carboxamide moiety .
  • Co-Solvent Systems : Use DMSO/PBS (10:90) for in vitro assays without precipitation .

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